

A Comparative Guide to the Characterization of Ethyl 7-Aminoheptanoate Derivatives

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Compound of Interest

Compound Name: Ethyl 7-aminoheptanoate

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **ethyl 7-aminoheptanoate** and its derivatives, focusing on their chemical characterization, biological activities, and the experimental protocols used for their analysis. **Ethyl 7-aminoheptanoate** serves as a versatile chemical building block, particularly in the synthesis of novel therapeutics.^{[1][2]} Its derivatives have shown promise as antiviral agents and as precursors for enzyme inhibitors, making a detailed understanding of their properties crucial for further development.^[1]

Physicochemical and Spectroscopic Data Comparison

The following tables summarize the key physicochemical and spectroscopic data for **ethyl 7-aminoheptanoate** and a selection of its derivatives. This data is essential for the identification, purification, and structural elucidation of these compounds.

Table 1: Physicochemical Properties of **Ethyl 7-Aminoheptanoate** and Its Derivatives

Compound Name	Molecular Formula	Molecular Weight (g/mol)	CAS Number	Reference(s)
Ethyl 7-aminoheptanoate	C ₉ H ₁₉ NO ₂	173.25	1117-66-4	[2]
Ethyl 7-aminoheptanoate hydrochloride	C ₉ H ₂₀ ClNO ₂	209.71	29840-65-1	[3]
Ethyl 7-bromoheptanoate	C ₉ H ₁₇ BrO ₂	237.13	29823-18-5	[4]
Ethyl heptanoate	C ₉ H ₁₈ O ₂	158.24	106-30-9	[5][6]

Table 2: Spectroscopic Data of **Ethyl 7-Aminoheptanoate** Derivatives

Compound Name	¹ H NMR (CDCl ₃ , δ ppm)	¹³ C NMR (CDCl ₃ , δ ppm)	IR (cm ⁻¹)	Mass Spec (m/z)	Reference(s)
Ethyl 7-bromoheptanoate	4.12 (q, 2H), 3.40 (t, 2H), 2.28 (t, 2H), 1.85 (p, 2H), 1.62 (p, 2H), 1.45-1.30 (m, 4H), 1.25 (t, 3H)	173.8, 60.2, 34.4, 33.9, 32.7, 28.7, 28.0, 24.9, 14.3	~2930 (C-H), ~1735 (C=O)	236/238 [M, M+2]	[7]
Ethyl heptanoate	4.12 (q, 2H), 2.29 (t, 2H), 1.62 (quintet, 2H), 1.29 (m, 4H), 1.25 (t, 3H), 0.88 (t, 3H)	173.8, 60.1, 34.4, 31.6, 28.9, 25.1, 22.6, 14.3, 14.0	Not specified	Not specified	[8][9]

Biological Activity Comparison

Derivatives of **ethyl 7-aminoheptanoate** have been investigated for various biological activities, most notably as Histone Deacetylase (HDAC) inhibitors for cancer therapy and as entry inhibitors for the Ebola virus.[1]

Table 3: Biological Activity of **Ethyl 7-Aminoheptanoate** Derivatives

Derivative Class	Target	Activity Metric	Value	Reference(s)
N'-Phenylacetohydrazide Derivatives	Ebola Virus (EBOV-GP-pseudotype)	EC ₅₀	0.05 - 3.13 µM	
C5-modified SAHA analogs	HDAC1	IC ₅₀	4.4 - 329.4 nM	
C5-modified SAHA analogs	HDAC2	IC ₅₀	31.6 - 227.6 nM	
C5-modified SAHA analogs	HDAC6	IC ₅₀	270 - 430 nM	

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are protocols for key experiments related to the synthesis and characterization of **ethyl 7-aminoheptanoate** derivatives.

Synthesis of N-Acyl Ethyl 7-Aminoheptanoate

This protocol describes a general method for the acylation of the primary amine of **ethyl 7-aminoheptanoate**.

Materials:

- **Ethyl 7-aminoheptanoate** hydrochloride

- Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
- Triethylamine (TEA) or other suitable base
- Anhydrous dichloromethane (DCM) or other suitable solvent
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Rotary evaporator
- Standard glassware for organic synthesis

Procedure:

- Suspend **ethyl 7-aminoheptanoate** hydrochloride (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.
- Add triethylamine (2.2 eq) to the suspension and stir until the solid dissolves.
- Cool the reaction mixture to 0 °C in an ice bath.
- Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.
- Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding water.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
- Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

- Purify the crude product by flash column chromatography on silica gel.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general procedure for acquiring ^1H and ^{13}C NMR spectra.

Instrumentation:

- NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

- Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3) in a clean NMR tube.
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

^1H NMR Acquisition:

- Pulse Program: Standard single-pulse experiment.
- Number of Scans: 16-64, depending on sample concentration.
- Relaxation Delay: 1-5 seconds.

^{13}C NMR Acquisition:

- Pulse Program: Proton-decoupled pulse program.
- Number of Scans: 1024-4096, due to the low natural abundance of ^{13}C .
- Relaxation Delay: 2-10 seconds.

Data Processing:

- Apply Fourier transformation, phase correction, and baseline correction to the raw data.
- Reference the spectra to the TMS signal.

Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for analyzing the purity of **ethyl 7-aminoheptanoate** derivatives.

Instrumentation and Materials:

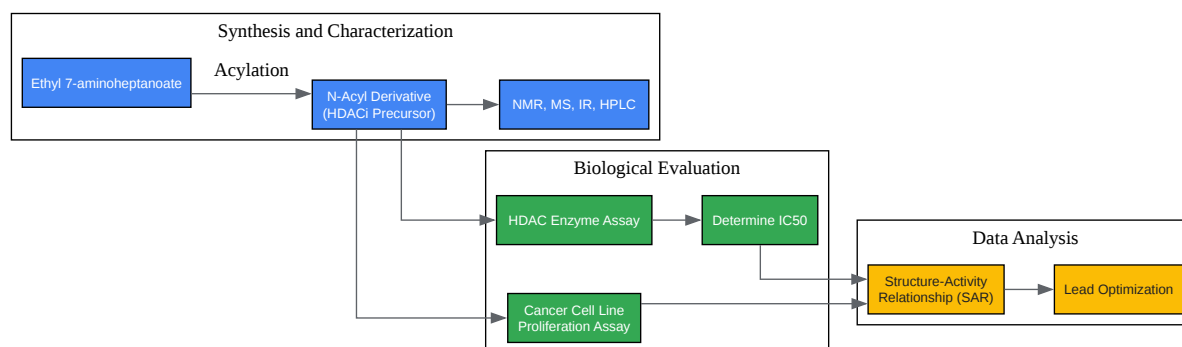
- HPLC system with a UV detector
- C18 reverse-phase column
- Mobile phase: Acetonitrile and water (with or without modifiers like formic acid or trifluoroacetic acid)
- Sample vials

Procedure:

- Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.
- Prepare a series of dilutions for calibration if quantitative analysis is required.
- Set up the HPLC method, including the gradient elution profile, flow rate (typically 1 mL/min), column temperature, and UV detection wavelength (determined by the UV absorbance spectrum of the analyte).
- Inject the sample and standards onto the column.
- Analyze the resulting chromatograms to determine the retention time and peak area, which can be used to assess purity and quantify the compound.

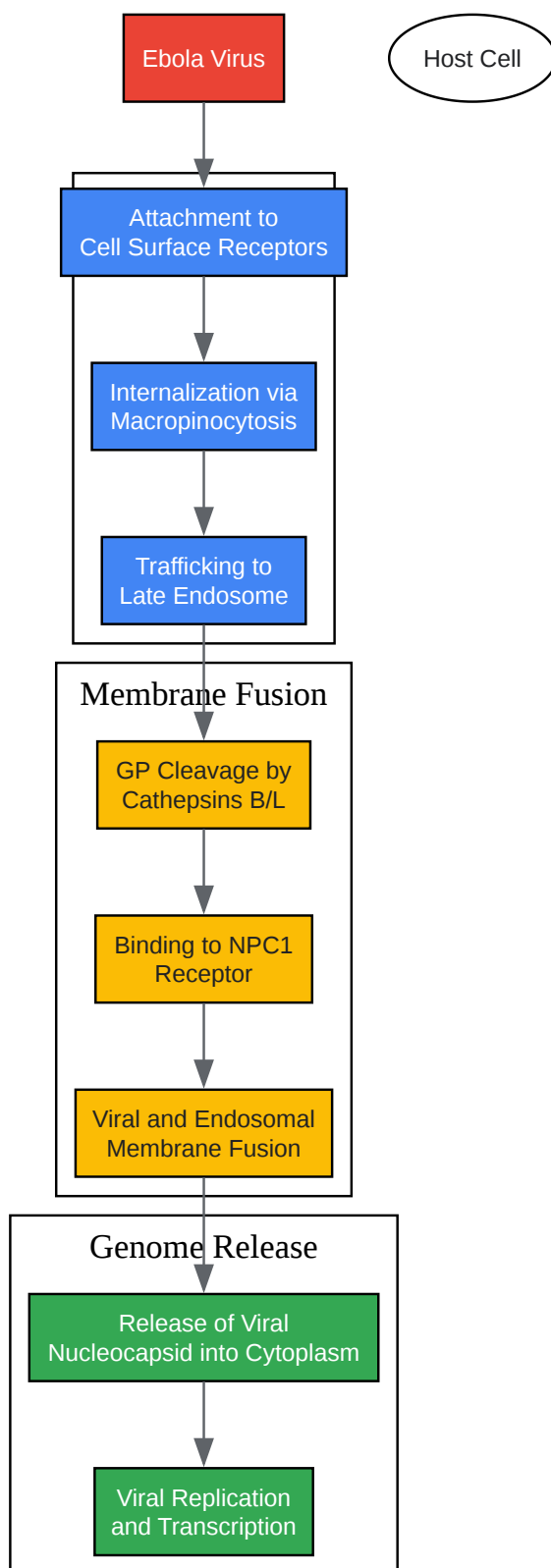
Visualizations

The following diagrams illustrate key concepts related to the biological activity and analysis of **ethyl 7-aminoheptanoate** derivatives.



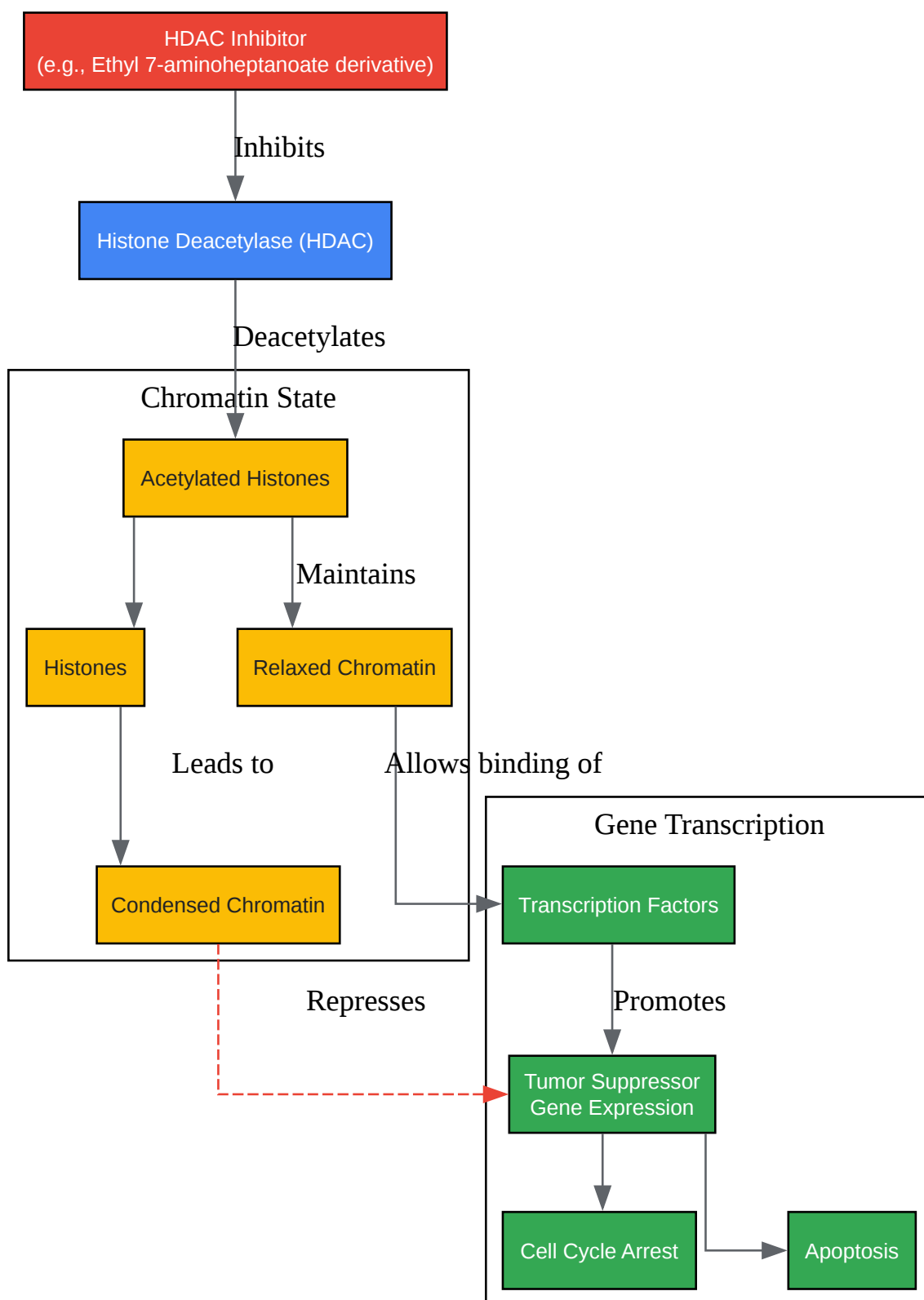
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Caption: Workflow for the development of **ethyl 7-aminoheptanoate** derivatives as HDAC inhibitors.



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Caption: Simplified signaling pathway of Ebola virus entry into a host cell.



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Caption: Mechanism of action for Histone Deacetylase (HDAC) inhibitors.

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